

Nizatidine Amide (CAS 188666-11-7): A Comprehensive Technical Profile

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Compound of Interest

Compound Name: **Nizatidine Amide**

Cat. No.: **B590408**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, analytical methodologies, and contextual significance of **Nizatidine Amide** (CAS 188666-11-7).

Nizatidine Amide, also known as Nizatidine EP Impurity E, is a critical compound for the quality control and safety assessment of the widely used histamine H₂-receptor antagonist, Nizatidine.[1][2][3]

Physicochemical Data

The fundamental physicochemical properties of **Nizatidine Amide** are summarized in the table below. This information is essential for its identification, purification, and analysis.

Property	Value	Source
CAS Registry Number	188666-11-7	[1] [2]
Alternate Names	N-[2-[[[2-((Dimethylamino)methyl)-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide; Nizatidine EP Impurity E	[1]
Molecular Formula	C ₁₁ H ₁₈ N ₄ O ₃ S ₂	[1] [4] [5]
Molecular Weight	318.42 g/mol	[1] [4] [5]
Appearance	Off-white to buff crystalline solid (inferred from Nizatidine)	[6]
SMILES	CN(C)Cc1nc(CSCCNC(=O)C--INVALID-LINK--[O-])cs1	[5]
InChI	InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16)	[5]

Analytical Characterization

The accurate detection and quantification of **Nizatidine Amide** are paramount in ensuring the quality and safety of Nizatidine drug products. High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for this purpose.

Representative Experimental Protocol: HPLC Method for Nizatidine and its Impurities

While a specific, universally adopted HPLC method for **Nizatidine Amide** is not publicly detailed, a general method for the analysis of Nizatidine and its related compounds can be adapted. The following protocol is a representative example based on established methodologies for Nizatidine impurity profiling.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To separate and quantify **Nizatidine Amide** from the active pharmaceutical ingredient (API) Nizatidine and other related impurities.

Instrumentation:

- High-Performance Liquid Chromatograph equipped with a UV detector.
- Data acquisition and processing software.

Chromatographic Conditions:

- Column: Inertsil ODS-3V, 4.6 mm × 250 mm, 5 µm particle size.[\[7\]](#)
- Mobile Phase A: Buffer solution (e.g., 5.9 g of ammonium acetate in 760 mL of water, with 1 mL of diethylamine, pH adjusted to 7.5 with acetic acid) and methanol in a 9:1 volume ratio.[\[7\]](#)
- Mobile Phase B: Methanol and the buffer solution in a 9:1 volume ratio.[\[7\]](#)
- Gradient Elution: A gradient program should be developed to ensure adequate separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run time.
- Flow Rate: 1.0 mL/minute.[\[7\]](#)
- Column Temperature: 45°C.[\[7\]](#)
- Detection Wavelength: 254 nm.[\[7\]](#)
- Injection Volume: 25 µL.[\[7\]](#)

Sample Preparation:

- Standard Solution: Prepare a standard solution of **Nizatidine Amide** reference standard in a suitable diluent (e.g., a mixture of the buffer and methanol in a 9:1 ratio).[\[7\]](#)
- Test Sample: Accurately weigh and dissolve the Nizatidine drug substance or product in the diluent to a known concentration.

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the standard and test solutions into the chromatograph.
- Record the chromatograms and identify the peak corresponding to **Nizatidine Amide** based on the retention time of the reference standard.
- Calculate the amount of **Nizatidine Amide** in the test sample by comparing the peak area with that of the standard solution.

Synthesis and Formation

A specific, detailed public synthesis protocol for **Nizatidine Amide** is not readily available in the scientific literature. As an impurity, it is typically formed during the synthesis of Nizatidine or as a degradation product. The presence of impurities like **Nizatidine Amide** is carefully monitored and controlled during the manufacturing process to comply with regulatory standards set by pharmacopeias such as the European Pharmacopoeia (EP).[\[10\]](#)

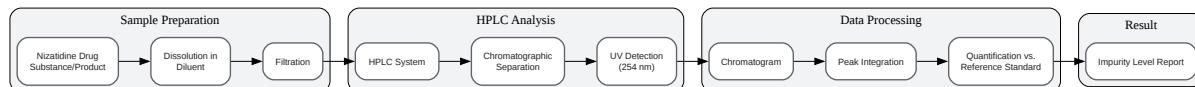
Biological Context and Significance

Nizatidine Amide is an impurity of Nizatidine, a potent and selective histamine H₂-receptor antagonist.[\[11\]](#) The primary mechanism of action of Nizatidine is the competitive and reversible inhibition of histamine binding to H₂ receptors on the basolateral membrane of gastric parietal cells.[\[11\]](#) This action leads to a reduction in gastric acid secretion, making it an effective treatment for conditions such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).

The pharmacological and toxicological profile of **Nizatidine Amide** itself is not extensively studied. However, as with any pharmaceutical impurity, its levels in the final drug product are strictly controlled to ensure patient safety. The analytical methods described above are crucial for this purpose.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of **Nizatidine Amide** as an impurity in a pharmaceutical sample.



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Caption: Workflow for the HPLC analysis of **Nizatidine Amide** impurity.

Conclusion

Nizatidine Amide is a key impurity associated with the manufacturing of Nizatidine. A thorough understanding of its physicochemical properties and the availability of robust analytical methods are essential for the quality control of this important pharmaceutical agent. This guide provides a foundational resource for professionals involved in the development, manufacturing, and analysis of Nizatidine.

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